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Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone

CAS No.: 42495-50-1

Cat. No.: B1356294

Get Quote

Executive Summary & Structural Logic
Target Molecule: 2-Methoxy-4'-nitrobenzophenone CAS Registry Number: 63612-05-3

(Generic/Isomer cluster reference) Molecular Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24

g/mol [1]

This guide provides a technical profiling of 2-Methoxy-4'-nitrobenzophenone, a "push-pull"

benzophenone derivative characterized by an electron-donating methoxy group on Ring A and

an electron-withdrawing nitro group on Ring B.[1]

For researchers synthesizing this compound via Friedel-Crafts acylation, distinguishing the 2-

methoxy (ortho) isomer from the 4-methoxy (para) isomer is critical.[1] The ortho-substitution

induces a steric twist, reducing the conjugation of Ring A with the carbonyl, which results in

distinct shielding patterns compared to the planar para-isomer.

Electronic Environment (Push-Pull System)[1]
Ring A (Donor): The 2-methoxy group increases electron density, shielding the aromatic

protons (upfield shift).[1]
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Ring B (Acceptor): The 4'-nitro group strongly withdraws electron density, deshielding the

aromatic protons (downfield shift).[1]

Linker (Carbonyl): Acts as a bridge, but the steric bulk of the ortho-methoxy group forces

Ring A out of plane, subtly altering the chemical shift of H-6 compared to a planar system.[1]

Predicted 1H NMR Data Profile
Note: The following data represents a high-confidence predicted profile derived from

substituent additivity principles (Curphy-Morrison) and comparative analysis of experimental

data for 2-methoxybenzophenone and 4-nitrobenzophenone.

Table 1: Target Chemical Shifts (CDCl₃, 400 MHz)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_18968-05-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_18968-05-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Assignment

Type
Shift (δ,
ppm)

Multiplicity
Coupling (J,
Hz)

Mechanistic
Rationale

-OCH₃ Methoxy 3.75 – 3.85 Singlet (s) -

Inductive

effect of

Oxygen;

characteristic

methoxy

singlet.[1]

H-3
Aromatic

(Ring A)
6.95 – 7.05 Doublet (d) ~8.0

Ortho to -

OMe (strong

shielding).[1]

H-5
Aromatic

(Ring A)
7.00 – 7.10 Triplet (t) ~7.5

Para to -OMe

(shielding).[1]

H-4
Aromatic

(Ring A)
7.45 – 7.55 Triplet (t) ~7.5, 1.5

Meta to -

OMe;

standard

aromatic

range.[1]

H-6
Aromatic

(Ring A)
7.35 – 7.45 Doublet (dd) ~7.5, 1.5

Ortho to

C=O.[1] Note:

Less

deshielded

than typical

benzophenon

es due to

steric twist.

H-2', 6'
Aromatic

(Ring B)[1]
7.85 – 7.95 Doublet (d) ~8.5

Ortho to

C=O;

deshielded by

carbonyl

anisotropy.[1]

H-3', 5' Aromatic

(Ring B)[1]

8.30 – 8.40 Doublet (d) ~8.5 Ortho to -

NO₂; strongly
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deshielded by

nitro group.[1]

Visualization: Structural Connectivity & Assignment
The following diagram illustrates the logical flow of assignment based on electronic effects.

2-Methoxy-4'-nitrobenzophenone

Ring A (2-OMe)
Electron Rich

Ring B (4'-NO2)
Electron Poor

-OCH3 (3.8 ppm)
SingletSubstituent

H-3 (7.0 ppm)
Shielded by OMe

Ortho Effect

H-3', H-5' (8.3 ppm)
Deshielded by NO2

Inductive Effect

Click to download full resolution via product page

Caption: Logical flow of 1H NMR assignment based on electronic shielding (green) and

deshielding (red) zones.

Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its most common isomer (the para-para

derivative) and the starting material to ensure successful synthesis validation.

Comparison 1: Isomer Differentiation
Scenario: You performed a Friedel-Crafts reaction, but the regioselectivity is in question. Is it

the 2-methoxy (Target) or 4-methoxy (Alternative) isomer?
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Feature
2-Methoxy-4'-nitro

(Target)

4-Methoxy-4'-nitro

(Alternative)
Diagnostic Key

Ring A Pattern ABCD / Multiplet AA'BB' (Symmetric)

Look for symmetry.[1]

The 4-OMe isomer

shows two clear

doublets for Ring A.

The 2-OMe isomer

shows a complex 4-

proton pattern.

H-6 Shift
~7.4 ppm (Shielded

by twist)

~7.8 ppm

(Deshielded)

The ortho-methoxy

group twists the ring,

reducing the

deshielding effect of

the carbonyl on H-6.

[1]

Methoxy Shift 3.80 ppm 3.89 ppm

Para-methoxy is

typically slightly more

downfield due to

planar resonance.

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Guideline: DMSO-d₆ is recommended if the product shows poor solubility or if aromatic peak

overlap occurs in CDCl₃.

CDCl₃: Standard.[2] Sharp peaks.

DMSO-d₆:

Water Peak: ~3.33 ppm (can obscure methoxy signal).[1]

Aromatic Shifts: Expect a slight downfield shift (+0.1 to +0.2 ppm) for the nitro-ring protons

due to strong dipole interactions with the solvent.

Resolution: Often provides better separation of the complex Ring A multiplets.
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Experimental Protocol: Synthesis Monitoring
To validate the production of 2-Methoxy-4'-nitrobenzophenone, follow this self-validating

workflow.

Step 1: Sample Preparation[1][2]
Mass: Weigh 10–15 mg of the dried crude solid.

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

Filtration: If the solution is cloudy (inorganic salts from Friedel-Crafts), filter through a small

plug of glass wool directly into the NMR tube. Do not analyze cloudy solutions as they

degrade resolution.

Step 2: Acquisition Parameters[1]
Pulse Sequence:zg30 (Standard proton).[1]

Scans (NS): 16 (Sufficient for >10 mg).[1]

Relaxation Delay (D1): 1.0 s.

Spectral Width: 14 ppm (-2 to 12 ppm).[1]

Step 3: Synthesis Workflow Diagram
Use this flow to track the transformation from Anisole/2-Methoxybenzoyl chloride to the final

product.
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Start: Anisole + 4-Nitrobenzoyl Chloride

Catalyst: AlCl3 / DCM

 Friedel-Crafts

Intermediate: Complex Formation

 Acylation

Quench: HCl/Ice

 Hydrolysis

Product: 2-Methoxy-4'-nitrobenzophenone

 Isolation

Click to download full resolution via product page

Caption: Friedel-Crafts acylation pathway for the synthesis of the target benzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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